molecular formula C16H15ClF2N2O2 B3040835 N1-[6-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide CAS No. 243963-11-3

N1-[6-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide

Cat. No.: B3040835
CAS No.: 243963-11-3
M. Wt: 340.75 g/mol
InChI Key: ARNSJHDPZDEBKC-UHFFFAOYSA-N
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Description

N1-[6-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide is a chemical compound with the molecular formula C16H15ClF2N2O2 This compound is known for its unique structure, which includes a difluorophenoxy group, a pyridyl group, and a chloro-dimethylpropanamide moiety

Preparation Methods

The synthesis of N1-[6-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide involves several steps. One common synthetic route includes the reaction of 2,4-difluorophenol with 3-chloropyridine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N1-[6-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can yield corresponding amides.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form corresponding carboxylic acids and amines.

Scientific Research Applications

N1-[6-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-[6-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide involves its interaction with specific molecular targets. The difluorophenoxy and pyridyl groups are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The chloro-dimethylpropanamide moiety may contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

N1-[6-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide can be compared with similar compounds such as:

    2-(2,4-Difluorophenoxy)-2-methylpropanoic acid: This compound shares the difluorophenoxy group but differs in its overall structure and functional groups.

    Methyl 6-(2,4-Difluorophenoxy)nicotinate: Another compound with a difluorophenoxy group, but with a different core structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-[6-(2,4-difluorophenoxy)pyridin-3-yl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2O2/c1-16(2,9-17)15(22)21-11-4-6-14(20-8-11)23-13-5-3-10(18)7-12(13)19/h3-8H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNSJHDPZDEBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CN=C(C=C1)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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